Oxymorphindole

Description

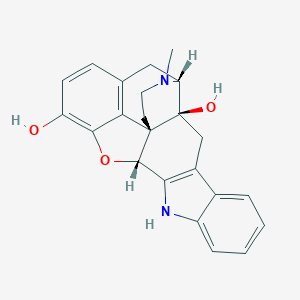

Structure

3D Structure

Properties

CAS No. |

111469-88-6 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |

InChI Key |

YQNZUKAKYJMEFE-LMDOGRNLSA-N |

SMILES |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Canonical SMILES |

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Synonyms |

oxymorphindole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxymorphindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphindole is a potent and selective delta-opioid receptor (DOR) agonist. Its mechanism of action primarily involves the activation of DORs, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events, ultimately leading to its pharmacological effects, most notably analgesia. Furthermore, this compound exhibits significant synergistic analgesic properties when co-administered with mu-opioid receptor (MOR) agonists, such as loperamide (B1203769). This synergy is believed to be mediated through the formation of MOR-DOR heterodimers or through the convergence of their downstream signaling pathways, particularly in the peripheral nervous system. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for both endogenous opioid peptides and exogenous opioid analgesics. While MOR agonists are potent analgesics, their clinical use is often limited by severe side effects. Consequently, there is significant interest in developing agonists that target other opioid receptors, such as the DOR, to achieve effective pain relief with an improved side-effect profile. This compound has emerged as a key pharmacological tool and a potential therapeutic lead in this area. Understanding its precise mechanism of action is crucial for the rational design of novel analgesics.

Receptor Binding and Functional Activity

The interaction of this compound with opioid receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional activity (EC50, Emax).

Data Presentation

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Delta (δ) | [3H]Naltrindole | Mouse brain membranes | 0.25 | [1] |

| Mu (μ) | [3H]DAMGO | Mouse brain membranes | 25 | [1] |

| Kappa (κ) | [3H]U-69,593 | Mouse brain membranes | >1000 | [1] |

Table 2: Functional Activity (EC50, Emax) of this compound

| Assay | Receptor | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | Delta (δ) | CHO cells | EC50 (nM) | 1.5 | [1] |

| [35S]GTPγS Binding | Delta (δ) | CHO cells | Emax (%) | 95 (relative to DPDPE) | [1] |

| cAMP Inhibition | Delta (δ) | CHO cells | EC50 (nM) | 0.8 | [1] |

| cAMP Inhibition | Delta (δ) | CHO cells | Emax (%) | 100 (relative to DPDPE) | [1] |

Signaling Pathways

Delta-Opioid Receptor Signaling Cascade

Activation of the delta-opioid receptor by this compound initiates a canonical G-protein signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits also modulates various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Synergistic Signaling with Loperamide (MOR-DOR Heterodimer)

The profound analgesic synergy observed between this compound and the peripherally restricted MOR agonist loperamide is a key aspect of its pharmacology.[2][3] This synergy is thought to arise from the formation of MOR-DOR heterodimers on the surface of peripheral nociceptive neurons.[3] Activation of this heterodimer by the co-agonists leads to enhanced G-protein coupling and a more robust downstream signaling response than activation of either receptor alone. This enhanced signaling is believed to involve pertussis toxin-sensitive Gi/o proteins and downstream effectors like G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors in CHO Cell Membranes

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell membranes expressing human mu, delta, or kappa opioid receptors.

-

Radioligands: [3H]DAMGO (for MOR), [3H]Naltrindole (for DOR), [3H]U-69,593 (for KOR).

-

Unlabeled ligands for non-specific binding determination (e.g., naloxone).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the respective radioligand (at a concentration near its Kd), and either vehicle, unlabeled naloxone (B1662785) (for non-specific binding), or a dilution of this compound.

-

Add the CHO cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by this compound at the delta-opioid receptor.

Materials:

-

CHO cell membranes expressing human delta-opioid receptors.

-

[35S]GTPγS.

-

GDP.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, GDP, and either vehicle or a dilution of this compound.

-

Add the CHO cell membrane preparation to each well.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Dry the filters and measure radioactivity using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the concentration of this compound to determine EC50 and Emax values.

References

- 1. 14-amino, 14-alkylamino, and 14-acylamino analogs of this compound. Differential effects on opioid receptor binding and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

Oxymorphindole: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphindole, a potent and selective delta-opioid receptor agonist, represents a significant milestone in the development of opioid pharmacology. This document provides an in-depth technical overview of the history of its discovery and the evolution of its chemical synthesis. Drawing from seminal publications, this guide details the pivotal experimental protocols, presents quantitative data in a structured format, and visualizes key chemical transformations and biological pathways.

Discovery and Conceptualization

The discovery of this compound is rooted in the broader exploration of indolomorphinans, a class of compounds where an indole (B1671886) ring system is fused to the C6 and C7 positions of the morphinan (B1239233) skeleton. This structural motif was conceived by Portoghese and his research group as a means to develop highly selective ligands for the delta-opioid receptor. The underlying hypothesis, known as the "message-address" concept, proposed that the morphinan scaffold (the "message") provides the essential pharmacophore for opioid receptor interaction, while the fused indole moiety (the "address") confers selectivity for a specific receptor subtype.

This concept was instrumental in the design of naltrindole (B39905), a potent and highly selective delta-opioid receptor antagonist, which was first reported in 1988. The synthesis of naltrindole from naltrexone (B1662487) validated the strategic utility of the indolomorphinan scaffold. Building on this success, the same research group applied this strategy to the potent mu-opioid agonist, oxymorphone, leading to the discovery of this compound as a selective delta-opioid receptor agonist.

Synthesis of this compound

The primary synthetic route to this compound utilizes the Fischer indole synthesis, a classic and versatile method for constructing indole rings. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a ketone and a phenylhydrazine.

Overall Synthetic Scheme

The synthesis of this compound commences with the readily available opiate, oxymorphone. The key transformation is the Fischer indole synthesis, which directly converts the C6-keto group of oxymorphone into the fused indole ring of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on the procedures described in the scientific literature.

Materials:

-

Oxymorphone hydrochloride

-

Phenylhydrazine

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of oxymorphone hydrochloride (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: Phenylhydrazine (1.2 eq) is added to the solution, followed by the slow, dropwise addition of concentrated sulfuric acid (catalytic amount) while stirring.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water. The acidic solution is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as a chloroform-methanol mixture (e.g., 9:1 v/v). The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of methanol in chloroform (B151607) to afford the pure product as a solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | Oxymorphone |

| Key Reagent | Phenylhydrazine |

| Catalyst | Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Reported Yield | ~40-60% |

| Purification Method | Silica Gel Column Chromatography |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table presents typical spectroscopic data for the compound.

| Spectroscopic Data | Key Features |

| ¹H NMR (in CDCl₃, ppm) | Signals corresponding to the aromatic protons of the indole and the phenolic ring of the morphinan core, the N-methyl group, and the aliphatic protons of the morphinan skeleton. |

| ¹³C NMR (in CDCl₃, ppm) | Resonances for the quaternary and protonated carbons of the fused indole-morphinan ring system, including the characteristic signals for the indole carbons and the carbons of the morphinan framework. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₃H₂₂N₂O₃, M.W. = 374.44 g/mol ), confirming the elemental composition. |

| Infrared (IR) (cm⁻¹) | Characteristic absorption bands for O-H stretching (phenolic hydroxyl), N-H stretching (indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings). |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with the delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As an agonist, this compound binds to and activates the delta-opioid receptor, initiating a cascade of intracellular signaling events.

Upon activation, the delta-opioid receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the activation of Gi/o proteins can lead to the modulation of ion channels, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing an analgesic effect.

An In-depth Technical Guide to the Chemical Structure and Properties of Oxymorphindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphindole is a potent and selective delta-opioid receptor (δ-OR) agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of analgesia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and associated signaling pathways of this compound. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound, a derivative of oxymorphone, is a complex heterocyclic compound. Its core structure is a fusion of a morphinan (B1239233) skeleton with an indole (B1671886) moiety.

Chemical Structure:

The structure of this compound is characterized by a pentacyclic system. The IUPAC name for this compound is (4bS,8R,8aS,14bR)-7-methyl-5,6,7,8,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol.[1]

| Identifier | Value |

| IUPAC Name | (4bS,8R,8aS,14bR)-7-methyl-5,6,7,8,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol[1] |

| CAS Number | 111469-88-6 |

| Molecular Formula | C₂₃H₂₂N₂O₃ |

| SMILES | CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |

Physicochemical Properties

| Property | Value (Computed) |

| Molecular Weight | 374.44 g/mol [1] |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 0 |

| Exact Mass | 374.163042 g/mol [1] |

| Topological Polar Surface Area | 77.2 Ų |

| Heavy Atom Count | 28 |

| Complexity | 689 |

Note: These values are computationally generated and may differ from experimental values.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a Fischer indole synthesis reaction, a well-established method for forming indoles from a phenylhydrazine (B124118) and a ketone or aldehyde. In this case, oxymorphone serves as the ketone precursor.

References

Oxymorphindole: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphindole is a potent and selective agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family. The delta-opioid system is a key target in contemporary pharmacology due to its potential to mediate analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists like morphine. This technical guide provides an in-depth overview of this compound, focusing on its receptor interaction, signaling pathways, and the experimental protocols used for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and opioid research.

Quantitative Data on Opioid Receptor Interactions

The following tables summarize the typical quantitative data obtained from in vitro pharmacological assays to characterize the binding affinity and functional potency of a selective delta-opioid agonist like this compound. It is important to note that specific values for this compound may vary between studies depending on the experimental conditions.

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source |

| This compound | δ (Delta) | Value | [³H]-Naltrindole | e.g., CHO-hDOR cells |

| μ (Mu) | Value | [³H]-DAMGO | e.g., CHO-hMOR cells | |

| κ (Kappa) | Value | [³H]-U69,593 | e.g., CHO-hKOR cells |

Table 2: Functional Potency and Efficacy of this compound

| Assay | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist |

| [³⁵S]GTPγS Binding | δ (Delta) | Value | Value | SNC80 |

| μ (Mu) | Value | Value | DAMGO | |

| κ (Kappa) | Value | Value | U50,488 | |

| cAMP Inhibition | δ (Delta) | Value | Value | SNC80 |

Note: EC₅₀ and Eₘₐₓ values are determined relative to a standard full agonist for each receptor subtype. These values for this compound would be ascertained using the detailed protocols provided in this guide.

Experimental Protocols

Synthesis of this compound

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the delta, mu, and kappa opioid receptors.[1][2]

1. Membrane Preparation:

-

Membranes are prepared from cell lines stably expressing the human delta, mu, or kappa opioid receptor (e.g., CHO or HEK293 cells), or from brain tissue (e.g., rat brain cortex).[1]

-

Cells or tissue are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in binding buffer.[1]

-

Protein concentration is determined using a standard method (e.g., BCA assay).[1]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., naloxone) is added to a set of wells.[1]

-

The plate is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[1]

3. Data Collection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.[2]

-

The radioactivity retained on the filters is measured by liquid scintillation counting.[2]

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G proteins coupled to the opioid receptors, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).

1. Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

2. Assay Procedure:

-

In a 96-well plate, the following are combined:

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[4]

-

The plate is incubated at 30°C for 60 minutes.[4]

3. Data Collection and Analysis:

-

The assay is terminated by rapid filtration through glass fiber filters.[4]

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[4]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[4]

-

Data are plotted as specific binding versus the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximal stimulation achieved by a standard full agonist (e.g., SNC80 for DOR).[4]

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o protein activation by this compound, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

1. Cell Culture and Treatment:

-

Cells expressing the delta-opioid receptor are seeded in 96- or 384-well plates.[7]

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

-

The cells are then stimulated with a fixed concentration of forskolin (B1673556) (to induce cAMP production) in the presence of varying concentrations of this compound.[6]

2. cAMP Measurement:

-

After an incubation period (e.g., 30 minutes at room temperature), the cells are lysed.[7]

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][7] These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

3. Data Analysis:

-

The signal from the assay is inversely proportional to the amount of cAMP produced by the cells.

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in the cell lysates is interpolated from the standard curve.

-

The data are plotted as cAMP concentration versus the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

Signaling Pathway of this compound at the Delta-Opioid Receptor

Caption: this compound activates the delta-opioid receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand competition assay.

Logical Relationship of Functional Assays

Caption: Relationship between this compound binding, proximal G-protein activation, and downstream signaling events.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Syntheses of novel high affinity ligands for opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to Oxymorphindole Derivatives and their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxymorphindole derivatives, a class of compounds with significant potential in opioid receptor research and drug development. We will delve into their structure-activity relationships (SAR), detailing how chemical modifications to the core this compound structure influence their binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide also provides detailed experimental protocols for key assays used in their characterization and visualizes the complex signaling pathways they modulate.

Introduction to this compound and its Derivatives

This compound is a semi-synthetic opioid analogue characterized by an indole (B1671886) ring fused to the C6 and C7 positions of the oxymorphone scaffold. This structural modification has profound effects on its pharmacological profile, often imparting a high affinity and selectivity for the δ-opioid receptor. The exploration of various substitutions on the this compound backbone has led to the development of a diverse range of derivatives with varying affinities and functional activities at the different opioid receptors. Understanding the structure-activity relationships of these derivatives is crucial for the rational design of novel therapeutic agents with improved efficacy and reduced side-effect profiles.

Structure-Activity Relationships of this compound Derivatives

The pharmacological properties of this compound derivatives are highly dependent on the nature and position of various substituents. Key modifications have been explored at the N-17 position, the C-14 position, and on the indole ring itself.

Modifications at the N-17 Position

The substituent at the N-17 position plays a critical role in determining the agonist versus antagonist activity of morphinan-based opioids. In the context of this compound derivatives, this position has been explored to modulate activity and selectivity.

Modifications at the C-14 Position

The C-14 position of the morphinan (B1239233) scaffold is a key site for introducing structural diversity. In this compound derivatives, substitutions at this position have been shown to significantly impact both binding affinity and functional efficacy. For instance, the introduction of amino, alkylamino, and acylamino groups at the 14-position has been investigated.

The 14-amino analogue of this compound (OMI) was found to have δ-opioid binding affinity and selectivity similar to the parent compound.[1] However, substitution of this amino group with alkyl, arylalkyl, and acyl groups had a varied impact. While these substitutions had a relatively minor effect on δ-affinity, they generally led to a reduction in δ-selectivity.[1] In functional assays, the 14-phenylacetylamino derivative emerged as a selective δ-agonist, whereas the 14-phenethylamino analogue acted as a µ-agonist and a low-efficacy δ partial agonist.[1]

Modifications on the Indole Ring

Alterations to the indole ring can also influence the pharmacological profile of this compound derivatives.

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50, Emax) of key this compound derivatives at the µ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of C-14 Substituted this compound Derivatives

| Compound | R | µ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | µ/δ Selectivity | µ/κ Selectivity |

| OMI | - | 13 | 0.35 | 40 | 37 | 0.33 |

| 14-Amino OMI | NH₂ | 15 | 0.45 | 55 | 33 | 0.27 |

| 14-Phenethylamino OMI | NHCH₂CH₂Ph | 1.2 | 1.8 | 20 | 0.67 | 0.06 |

| 14-Phenylacetylamino OMI | NHCOCH₂Ph | 25 | 0.8 | 150 | 31 | 0.17 |

Data sourced from Grundt et al., 2003.[1]

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of C-14 Substituted this compound Derivatives

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| 14-Phenethylamino OMI | µ | 3.5 | 80 |

| δ | 20 | 30 | |

| 14-Phenylacetylamino OMI | µ | >1000 | <10 |

| δ | 15 | 75 |

Data sourced from Grundt et al., 2003.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available opioid precursors like thebaine.[2][3][4][5]

General Procedure for the Synthesis of 14-Aminothis compound Derivatives:

A common synthetic route involves the conversion of thebaine to 14-hydroxycodeinone, which can then be further modified. The introduction of the indole ring is typically achieved through a Fischer indole synthesis. Subsequent modifications at the C-14 position can be carried out to introduce various amino and amido functionalities. For a detailed, step-by-step protocol for the synthesis of specific 14-amino and 14-acylamino this compound analogs, please refer to the experimental section of Grundt et al., 2003.[1]

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol for Opioid Receptor Binding Assay:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells (e.g., CHO cells) or animal brain tissue.

-

Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for µ, [³H]naltrindole for δ, [³H]U69,593 for κ).

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound derivative).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

Protocol for [³⁵S]GTPγS Binding Assay:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), Mg²⁺, and other salts is used.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the unbound form by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The data is plotted as specific binding versus the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.[6]

This assay is used to determine the effect of a compound on the production of cyclic AMP, a second messenger. Opioid receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Protocol for cAMP Accumulation Assay:

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels).

-

Agonist Treatment: Cells are then treated with varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is quantified to determine EC50 and Emax values.

In Vivo Analgesic Assays

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Protocol for Tail-Flick Test:

-

Apparatus: A tail-flick apparatus with a radiant heat source is used.

-

Baseline Measurement: The baseline latency for each animal to flick its tail away from the heat source is determined before drug administration.

-

Drug Administration: The test compound is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).

-

Testing: At various time points after drug administration, the tail-flick latency is measured again.

-

Cut-off Time: A maximum cut-off time is set to prevent tissue damage.

-

Data Analysis: The increase in tail-flick latency is calculated as a measure of analgesia.

This test measures the reaction time of an animal to a thermal stimulus applied to its paws.

Protocol for Hot-Plate Test:

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

-

Baseline Measurement: The baseline latency for the animal to show a pain response (e.g., licking a paw, jumping) is recorded.

-

Drug Administration: The test compound is administered.

-

Testing: At different time points after drug administration, the latency to respond is measured.

-

Cut-off Time: A cut-off time is used to avoid injury.

-

Data Analysis: The increase in latency is calculated to determine the analgesic effect.

Opioid Receptor Signaling Pathways

Opioid receptors are GPCRs that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is the classical signaling pathway for opioid receptors and is primarily responsible for the analgesic effects.

Caption: G-protein-dependent signaling pathway of opioid receptors.

β-Arrestin-Dependent Signaling

This pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, which are often associated with the adverse effects of opioids.

Caption: β-Arrestin-dependent signaling pathway of opioid receptors.

Biased Agonism

Some this compound derivatives may exhibit biased agonism, preferentially activating one signaling pathway over the other.[7][8][9][10][11] For example, a G-protein biased agonist would primarily activate the G-protein pathway, leading to analgesia with potentially reduced side effects associated with β-arrestin signaling. The signaling profiles of novel this compound analogues are an active area of research to identify such compounds.[12][13]

Experimental Workflow

The characterization of novel this compound derivatives typically follows a structured workflow, from synthesis to in vivo testing.

Caption: General experimental workflow for this compound derivatives.

Conclusion

This compound derivatives represent a promising class of opioid receptor modulators. The extensive research into their structure-activity relationships has provided valuable insights into the molecular determinants of opioid receptor binding and activation. By systematically modifying the this compound scaffold, researchers can fine-tune the pharmacological properties of these compounds, leading to the development of novel analgesics with improved therapeutic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists and researchers in the field of opioid drug discovery. Continued exploration of this chemical space, with a focus on biased agonism and unique signaling profiles, holds the potential to deliver safer and more effective pain management therapies.

References

- 1. 14-amino, 14-alkylamino, and 14-acylamino analogs of this compound. Differential effects on opioid receptor binding and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]

- 3. WO2009003271A1 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of thebaine and oripavine from codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effects of changes to the chain linking of the C14-amino group to the aryl ring [pubmed.ncbi.nlm.nih.gov]

- 7. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into distinct signaling profiles of the μOR activated by diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Oxymorphindole with the Endogenous Opioid System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic compound Oxymorphindole and the endogenous opioid system. The document details the components of the opioid system, the pharmacological profile of this compound, and the downstream signaling pathways affected by their interaction. Methodologies for key experimental assays are provided to facilitate further research and development in this area.

The Endogenous Opioid System: A Brief Overview

The endogenous opioid system is a critical neuromodulatory system involved in the regulation of a wide array of physiological processes, including pain, mood, stress responses, and reward. This system comprises endogenous opioid peptides (the ligands), their corresponding receptors, and the intracellular signaling pathways that mediate their effects.

1.1. Endogenous Opioid Peptides: These are naturally occurring neuropeptides that act as ligands for the opioid receptors. They are broadly classified into three main families:

-

Endorphins (e.g., β-endorphin): Primarily interact with μ-opioid receptors (MOR).

-

Enkephalins (e.g., Met-enkephalin, Leu-enkephalin): Show preference for δ-opioid receptors (DOR).

-

Dynorphins (e.g., Dynorphin A, Dynorphin B): Exhibit the highest affinity for κ-opioid receptors (KOR).

1.2. Opioid Receptors: These are G-protein coupled receptors (GPCRs) belonging to the Class A (rhodopsin-like) family. The three classical opioid receptor types are:

-

μ-Opioid Receptor (MOR): Activation of MORs is primarily associated with potent analgesia but also mediates undesirable side effects such as respiratory depression, euphoria, and dependence.

-

δ-Opioid Receptor (DOR): DOR activation also produces analgesia and has been implicated in mood regulation, with a potentially lower risk of the severe side effects associated with MOR agonists.

-

κ-Opioid Receptor (KOR): KOR activation contributes to analgesia but can also lead to dysphoria and hallucinations.

These receptors are widely distributed throughout the central and peripheral nervous systems.

This compound: A Selective Delta-Opioid Receptor Agonist

This compound is a synthetic opioid derivative that has been identified as a potent and selective agonist for the δ-opioid receptor (DOR). Its chemical structure is distinct from endogenous opioid peptides.

Chemical Structure:

-

IUPAC Name: (4bS,8R,8aS,14bR)-7-methyl-5,6,7,8,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol

-

Molecular Formula: C₂₃H₂₂N₂O₃

-

Molecular Weight: 374.44 g/mol

Quantitative Pharmacological Profile of this compound

The interaction of this compound with opioid receptors has been characterized through various in vitro assays to determine its binding affinity (Ki) and functional efficacy (EC50).

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) |

| This compound | δ-Opioid Receptor (DOR) | Data not explicitly found in search results | Data not explicitly found in search results |

| μ-Opioid Receptor (MOR) | Data not explicitly found in search results | Data not explicitly found in search results | |

| κ-Opioid Receptor (KOR) | Data not explicitly found in search results | Data not explicitly found in search results |

Note: While the provided search results confirm this compound as a δ-opioid receptor agonist, specific Ki and EC50 values for its interaction with all three opioid receptor subtypes were not explicitly available in the provided search snippets. Further literature review is recommended to obtain these specific quantitative data points.

Signaling Pathways of Delta-Opioid Receptor Activation by this compound

As a G-protein coupled receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the δ-opioid receptor. This signaling is primarily mediated through the activation of inhibitory G-proteins (Gαi/o).

Caption: Signaling pathway of this compound at the δ-opioid receptor.

Pathway Description:

-

Binding and Activation: this compound binds to the extracellular domain of the δ-opioid receptor.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein (Gαi/oβγ). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx.

-

-

Cellular Response: The combined effects of reduced cAMP, potassium efflux, and decreased calcium influx lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, ultimately resulting in the analgesic and other physiological effects of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with the endogenous opioid system.

5.1. Radioligand Displacement Assay (for Binding Affinity - Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Caption: Workflow for a radioligand displacement assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the opioid receptor of interest (e.g., HEK293-hDOR).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. [³⁵S]GTPγS Binding Assay (for Functional Efficacy - EC50)

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the opioid receptor of interest.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, EDTA, and NaCl in a Tris-HCl buffer (pH 7.4).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Separation and Detection: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, followed by scintillation counting as described for the radioligand binding assay.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation as a percentage of a standard full agonist).

5.3. cAMP Accumulation Assay (for Functional Efficacy - EC50)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a key downstream effect of Gαi/o-coupled receptor activation.

Caption: Workflow for a cAMP accumulation assay.

Protocol:

-

Cell Culture: Culture a cell line expressing the opioid receptor of interest in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Treat the cells with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Measure the cAMP levels in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or radioimmunoassay).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC₅₀ value, which represents the concentration of the agonist that causes a 50% reduction in cAMP levels.

Conclusion

This compound is a selective δ-opioid receptor agonist that holds potential for further investigation, particularly in the context of its synergistic effects with other opioid receptor modulators. A thorough understanding of its binding affinity, functional efficacy, and the specific signaling pathways it modulates is crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the continued pharmacological characterization of this compound and other novel opioid receptor ligands. Further research is warranted to obtain a complete quantitative profile of this compound's interaction with all opioid receptor subtypes to fully elucidate its selectivity and potential therapeutic window.

Oxymorphindole: A Technical Guide to its Role in Nociception and Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphindole is a potent and selective delta-opioid receptor (DOR) agonist. Its unique pharmacological profile, particularly its synergistic analgesic effects when combined with mu-opioid receptor (MOR) agonists, has positioned it as a compound of significant interest in the development of novel pain therapeutics. This technical guide provides a comprehensive overview of this compound's role in nociception and pain pathways, detailing its mechanism of action, receptor binding characteristics, and the experimental methodologies used to elucidate its effects. The focus is on providing a deep, data-driven understanding for researchers and professionals in the field of pain management and drug discovery.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound exerts its effects primarily through the activation of delta-opioid receptors, which are key components of the endogenous pain modulatory system.[1] The therapeutic rationale for targeting DORs lies in their potential to produce analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists like morphine.

A significant area of research has focused on the co-administration of this compound with the peripherally restricted mu-opioid receptor agonist, loperamide.[2] This combination has been shown to produce potent, peripherally-mediated analgesia, suggesting a synergistic interaction between MOR and DOR in the peripheral nervous system.[2] This approach aims to provide pain relief without the central nervous system side effects, such as respiratory depression and addiction, commonly associated with classical opioids.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound as a standalone agent is not extensively available in the public domain, its pharmacological profile can be inferred from studies on its analogs and its use in combination therapies. The following table summarizes the known and inferred quantitative data for this compound and related compounds.

| Parameter | Receptor | Value | Species/System | Notes |

| Binding Affinity (Ki) | Delta (δ) | High Affinity | Not Specified | The 14-amino analogue of this compound possesses delta-opioid binding affinity and selectivity similar to this compound itself.[1] |

| Mu (μ) | Lower Affinity | Not Specified | Inferred from its use as a selective DOR agonist. | |

| Kappa (κ) | Low Affinity | Not Specified | Inferred from its selectivity for DOR. | |

| In Vivo Analgesic Potency (ED50) | Not Specified | Not Available | Mouse | Data for this compound alone is not readily available. |

| Loperamide/Oxymorphindole Combination ED50 (Intraplantar) | Not Specified | 10x lower than theoretical additive ED50 | Naïve Mice | Demonstrates significant synergistic antinociception. |

| Loperamide/Oxymorphindole Combination ED50 (Intraplantar) | Not Specified | 84x lower than theoretical additive ED50 | Mice with Inflammatory Pain | Potency is greatly enhanced under inflammatory conditions. |

| Loperamide/Oxymorphindole Combination ED50 (Systemic) | Not Specified | 150x lower than theoretical additive ED50 | Mice with Inflammatory Pain | Highlights the potent systemic synergy. |

Signaling Pathways

The activation of delta-opioid receptors by this compound is expected to initiate downstream signaling cascades typical for Gi/o-coupled G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.

The concept of "functional selectivity" or "biased agonism" is critical in modern opioid research.[3][4] This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The specific G-protein coupling and β-arrestin recruitment profile of this compound has not been extensively detailed in publicly available literature. However, the development of biased DOR agonists is an active area of research aiming to separate the therapeutic analgesic effects from undesirable side effects.

G-Protein Activation Pathway

Caption: G-Protein signaling cascade initiated by this compound.

Putative β-Arrestin Recruitment Pathway

Caption: Potential β-arrestin recruitment pathway following DOR activation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline standardized methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE or [³H]-naltrindole for DOR, [³H]-U69,593 for KOR).

-

This compound (test compound).

-

Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (G-Protein Coupling)

Objective: To measure the ability of this compound to activate G-proteins via the delta-opioid receptor.

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes and assay components in the appropriate buffer.

-

Assay Setup: In a 96-well plate, combine membranes, GDP, and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction and filter the contents through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the delta-opioid receptor upon activation by this compound.

Methodology: Enzyme fragment complementation assays (e.g., PathHunter®) are commonly used.

Principle:

-

The delta-opioid receptor is tagged with a small enzyme fragment (ProLink™).

-

β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

Procedure:

-

Cell Plating: Plate cells stably co-expressing the tagged receptor and β-arrestin in a 384-well plate.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent containing the enzyme substrate.

-

Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate luminometer.

-

Data Analysis: Normalize the data and fit to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Nociception Assays

Objective: To assess the antinociceptive effects of this compound in animal models of pain.

Procedure:

-

Acclimation: Acclimate the animals (e.g., mice) to the testing room and apparatus.

-

Baseline Latency: Determine the baseline latency for each animal to react to the heated surface (e.g., by licking a paw or jumping) before drug administration. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At various time points after drug administration, measure the reaction latency on the hot plate.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and construct a dose-response curve to determine the ED50.

Procedure:

-

Acclimation: Acclimate the animals (e.g., rats, mice) to the restraining device.

-

Baseline Latency: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.

-

Drug Administration: Administer this compound.

-

Post-treatment Latency: Measure the tail-flick latency at different time points after drug administration.

-

Data Analysis: Calculate the %MPE and determine the ED50.

Procedure:

-

Drug Administration: Administer this compound to the animals (e.g., mice).

-

Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally.

-

Observation: Immediately after the injection, observe the animals for a defined period and count the number of writhes (abdominal constrictions).

-

Data Analysis: Compare the number of writhes in the this compound-treated group to a vehicle-treated control group to determine the percentage of inhibition. Calculate the ED50 from the dose-response data.

Experimental Workflow Visualization

References

- 1. 14-amino, 14-alkylamino, and 14-acylamino analogs of this compound. Differential effects on opioid receptor binding and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical application of loperamide/oxymorphindole, mu and delta opioid receptor agonists, reduces sensitization of C-fiber nociceptors that possess NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid agonist and antagonist activities of morphindoles related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Efficacy of Oxymorphindole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphindole is a potent and selective delta-opioid receptor (DOR) agonist. Preliminary studies have focused on its analgesic properties, particularly its synergistic effects when combined with mu-opioid receptor (MOR) agonists. This technical guide provides a comprehensive overview of the available preclinical data on this compound's efficacy, with a focus on its combination with the peripherally restricted MOR agonist, Loperamide. The synergistic interaction of this combination holds promise for developing potent analgesics with potentially reduced central nervous system (CNS) side effects.

Core Efficacy Data

The primary finding in preliminary studies is the significant synergistic analgesic effect observed when this compound is co-administered with Loperamide. This synergy has been demonstrated in various preclinical models of pain, particularly inflammatory pain.

Quantitative Efficacy of the Loperamide-Oxymorphindole Combination

The combination of Loperamide and this compound has shown a marked increase in potency compared to the individual drugs. This synergistic effect is most pronounced in models of inflammatory pain.

| Condition | Administration Route | Efficacy Measure | Potency Increase (Combination vs. Single Drug) | Citation |

| Inflamed Animals | Systemic | Analgesia | 150 times more potent | [1] |

| Inflamed Animals | Local | Analgesia | 84 times more potent | [1] |

| Naïve Mice | Intraplantar | Antinociception (ED50) | 10 times lower than theoretical additive value | [1][2] |

Mechanism of Action: Synergistic Signaling

The synergistic analgesia of the Loperamide-Oxymorphindole combination is mediated by the interaction between MOR and DOR, likely through the formation of MOR-DOR heterodimers in the peripheral nervous system.[3][4][5][6][7] This interaction leads to a G-protein-coupled signaling cascade that ultimately results in reduced nociceptor activity.

The proposed signaling pathway involves the activation of Gαi/o proteins, which in turn can modulate the activity of several downstream effectors, including:

-

Inhibition of Adenylyl Cyclase (AC): Leading to decreased cyclic AMP (cAMP) levels.[8][9][10][11]

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: Resulting in hyperpolarization of the neuronal membrane and reduced excitability.[8][9][10]

-

Modulation of Phospholipase C (PLC) and Protein Kinase C (PKC) pathways: Influencing intracellular calcium levels and downstream signaling events.[11]

Signaling Pathway Diagram

Experimental Protocols

The synergistic analgesic effects of the Loperamide-Oxymorphindole combination have been primarily evaluated using two standard preclinical pain models in mice.

Hargreaves Test (Thermal Nociception)

The Hargreaves test is used to assess the response to thermal stimuli. A radiant heat source is applied to the plantar surface of the mouse's hind paw, and the latency to paw withdrawal is measured. An increase in withdrawal latency indicates an analgesic effect.

Protocol Summary:

-

Animal Acclimatization: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimatize for at least 30 minutes before testing.

-

Baseline Measurement: A baseline paw withdrawal latency is determined before drug administration.

-

Drug Administration: Loperamide, this compound, or the combination is administered (e.g., topically or via intraplantar injection).

-

Post-treatment Measurement: At specific time points after drug administration, the radiant heat source is applied, and the paw withdrawal latency is recorded.

-

Data Analysis: The percentage of anti-hyperalgesia is calculated based on the change in withdrawal latency compared to baseline.

von Frey Test (Mechanical Nociception)

The von Frey test is used to measure mechanical allodynia (pain in response to a normally non-painful stimulus). Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increase in the withdrawal threshold indicates an analgesic effect.

Protocol Summary:

-

Animal Acclimatization: Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimatize.

-

Baseline Measurement: The baseline paw withdrawal threshold is determined using the "up-down" method with a series of von Frey filaments.

-

Induction of Inflammation: Inflammatory pain is induced by injecting Complete Freund's Adjuvant (CFA) into the hind paw.

-

Drug Administration: Loperamide, this compound, or the combination is administered (e.g., subcutaneously).

-

Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points after drug administration.

-

Data Analysis: The percentage of anti-hyperalgesia is calculated from the change in the paw withdrawal threshold.

Experimental Workflow Diagram

Standalone Efficacy of this compound

Conclusion

Preliminary studies on this compound, primarily in combination with Loperamide, demonstrate a significant synergistic analgesic effect in preclinical models of inflammatory pain. This synergy is mediated through the peripheral interaction of MOR and DOR, suggesting a promising therapeutic strategy for pain management with a potentially improved side-effect profile. Further research is warranted to fully elucidate the standalone efficacy of this compound and to further explore the clinical translatability of these findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Topical application of loperamide/oxymorphindole, mu and delta opioid receptor agonists, reduces sensitization of C-fiber nociceptors that possess NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid receptor heteromers in analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]

- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Analgesia of Oxymorphindole with Mu-Opioid Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent analgesics with improved safety profiles is a cornerstone of pain research. A promising strategy involves the combination of opioid receptor agonists to achieve synergistic effects, thereby enabling lower, more tolerable doses. This technical guide provides an in-depth analysis of the synergistic interactions between Oxymorphindole, a delta-opioid receptor (DOR) agonist, and various mu-opioid receptor (MOR) agonists. The co-administration of these agents has demonstrated significant potentiation of analgesic effects in preclinical models, offering a potential avenue for developing novel pain therapeutics with a reduced burden of side effects typically associated with high-dose MOR agonist monotherapy. This document summarizes the key quantitative data, details the experimental protocols used to demonstrate synergy, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Synergism

The synergistic effects of co-administering this compound with mu-opioid agonists have been quantified in various preclinical pain models. The following tables summarize the median effective dose (ED50) values for the individual drugs and their combinations, illustrating the significant increase in potency.

Table 1: Synergistic Effects of Intrathecally Administered this compound and Loperamide (B1203769) in Naïve Mice (Hot Water Tail Flick Assay)[1]

| Drug/Combination | ED50 (nmol) |

| Loperamide | 0.1 - 10 |

| This compound | 0.1 - 10 |

| Loperamide + this compound (1:1 ratio) | 0.01 - 1 |

Table 2: Synergistic Effects of Subcutaneously Administered this compound and Loperamide in CFA-Inflamed Mice (von Frey Assay)[1]

| Drug/Combination | ED50 (mg/kg) | Potency Increase (vs. individual drug) |

| Loperamide | 20 | - |

| This compound | 12 | - |

| Loperamide + this compound (1:1 ratio) | 0.1 | ~100-fold |

CFA: Complete Freund's Adjuvant

Table 3: Synergistic Effects of Intrathecally Administered this compound and Morphine in PKCε Wild-Type and Knockout Mice (Hot-Water Tail-Flick Assay)[2]

| Genotype | Drug/Combination | Interaction Type |

| PKCε-WT | Morphine + this compound | Synergistic |

| PKCε-KO | Morphine + this compound | Additive |

PKCε-WT: Protein Kinase C epsilon Wild-Type; PKCε-KO: Protein Kinase C epsilon Knockout

Experimental Protocols

The assessment of synergistic analgesia relies on well-defined and reproducible experimental models. Below are detailed methodologies for the key behavioral assays cited in the studies of this compound and mu-opioid agonist co-administration.

Hargreaves Test (Plantar Test) for Thermal Nociception[3][4][5][6][7]

This test measures the latency of paw withdrawal from a thermal stimulus, indicating the sensitivity to heat pain.

Apparatus:

-

Hargreaves apparatus with a high-intensity light source.

-

Plexiglass enclosures for individual animal testing.

-

Glass platform.

Procedure:

-

Acclimation: Place mice in individual Plexiglas chambers on the glass platform and allow them to acclimate for at least 30 minutes before testing.

-

Stimulus Application: Position the radiant heat source under the glass floor directly beneath the plantar surface of the mouse's hind paw.

-

Measurement: Activate the heat source. A timer starts simultaneously and stops automatically when the mouse withdraws its paw. The latency to withdrawal is recorded.

-

Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage. If the mouse does not respond within this time, the heat source is turned off, and the cut-off time is recorded.

-

Replicates: The procedure is repeated multiple times for each paw, with a sufficient interval between stimuli to avoid sensitization.

von Frey Test for Mechanical Nociception[8][9][10][11][12]

This assay determines the mechanical withdrawal threshold in response to calibrated monofilaments applied to the paw.

Apparatus:

-

Set of calibrated von Frey filaments of varying stiffness.

-

Elevated wire mesh platform.

-

Plexiglass enclosures.

Procedure:

-

Acclimation: Place mice in individual enclosures on the elevated wire mesh platform for at least 30-60 minutes to allow for acclimation.

-

Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Up-Down Method: The "up-down" method is commonly used to determine the 50% withdrawal threshold. The testing starts with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is applied.

-

Response Pattern: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a specific formula.

-

Replicates: The testing is repeated to ensure the reliability of the threshold determination.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model[1]

This model is used to induce a persistent inflammatory state, allowing for the evaluation of analgesic compounds in a chronic pain-like condition.

Procedure:

-

Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the mouse is administered.

-

Inflammation Development: This injection induces a localized inflammation characterized by edema, erythema, and hyperalgesia (increased sensitivity to pain), which develops over several hours to days.

-

Behavioral Testing: At the peak of the inflammatory response, the Hargreaves and von Frey tests are conducted to assess thermal and mechanical hyperalgesia, respectively.

-

Drug Administration: Test compounds (this compound, mu-opioid agonist, or their combination) are administered systemically (e.g., subcutaneously) or locally (e.g., intraplantar) to evaluate their anti-hyperalgesic effects.

Signaling Pathways and Mechanism of Synergy

The synergistic interaction between this compound and mu-opioid agonists is believed to be mediated by interactions at the cellular and signaling pathway levels. Both mu- and delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to analgesia.

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of MOR by an agonist like morphine or loperamide leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the pain signal.

Oxymorphindole: A Deep Dive into its Peripheral and Central Effects

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxymorphindole is a selective delta-opioid receptor (DOR) agonist that has garnered significant interest in the field of pain research. This technical guide provides a comprehensive overview of the peripheral and central effects of this compound, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways. The primary aim is to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the understanding and potential therapeutic application of this compound. A notable area of investigation has been its use in combination with peripherally restricted mu-opioid receptor (MOR) agonists, a strategy that has shown promise for potent analgesia with a reduced side-effect profile.

Data Presentation: Quantitative Pharmacology of this compound

Precise quantitative data on the binding affinity and functional potency of this compound at the classical opioid receptors (mu, delta, and kappa) are fundamental to understanding its pharmacological profile. The following tables summarize the available data.

| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Species/Tissue | Reference |